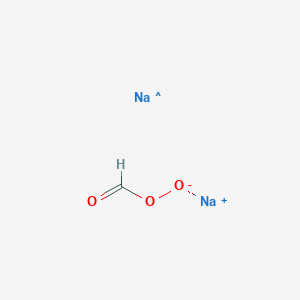![molecular formula C29H31NO4 B12374524 (2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol](/img/structure/B12374524.png)
(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol is a complex organic compound with a unique structure that includes a chromen-7-ol core, hydroxyphenyl groups, and a pyrrolidinyl ethoxy side chain. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol typically involves multiple steps, including the formation of the chromen-7-ol core, the introduction of hydroxyphenyl groups, and the attachment of the pyrrolidinyl ethoxy side chain. Common synthetic routes may involve:
Formation of the Chromen-7-ol Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyphenyl Groups: This step may involve electrophilic aromatic substitution reactions.
Attachment of Pyrrolidinyl Ethoxy Side Chain: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The chromen-7-ol core can be reduced to form dihydro derivatives.
Substitution: The hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or sulfonic acids.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives of the chromen-7-ol core.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups may interact with enzymes and receptors, modulating their activity. The chromen-7-ol core may also play a role in stabilizing reactive intermediates and enhancing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
(2R)-3-(4-hydroxyphenyl)-4-methyl-2H-chromen-7-ol: Lacks the pyrrolidinyl ethoxy side chain.
(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-ethoxy]phenyl]-2H-chromen-7-ol: Lacks the methylpyrrolidinyl group.
Uniqueness
(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol is unique due to its combination of hydroxyphenyl groups, a chromen-7-ol core, and a pyrrolidinyl ethoxy side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C29H31NO4 |
|---|---|
分子量 |
457.6 g/mol |
IUPAC名 |
(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol |
InChI |
InChI=1S/C29H31NO4/c1-19-13-14-30(18-19)15-16-33-25-10-5-22(6-11-25)29-28(21-3-7-23(31)8-4-21)20(2)26-12-9-24(32)17-27(26)34-29/h3-12,17,19,29,31-32H,13-16,18H2,1-2H3/t19-,29-/m1/s1 |
InChIキー |
KDVXAPCZVZMPMU-SONOPUAISA-N |
異性体SMILES |
C[C@@H]1CCN(C1)CCOC2=CC=C(C=C2)[C@@H]3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O |
正規SMILES |
CC1CCN(C1)CCOC2=CC=C(C=C2)C3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



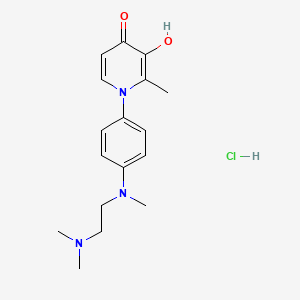
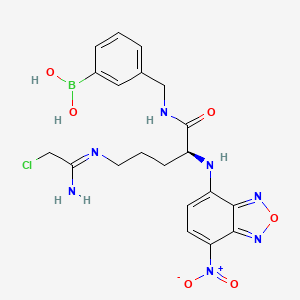
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12374454.png)
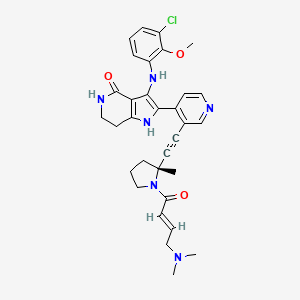
![1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide](/img/structure/B12374483.png)

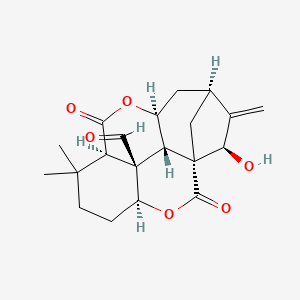
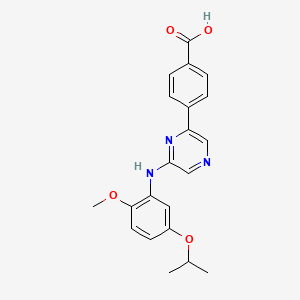

![2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)](/img/structure/B12374500.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)
